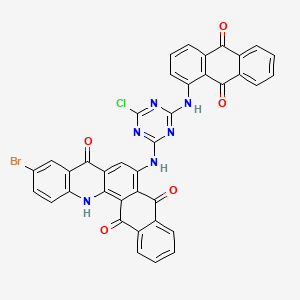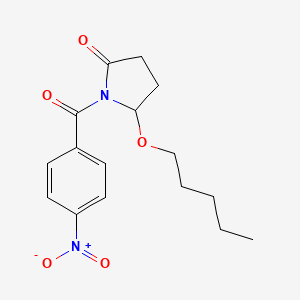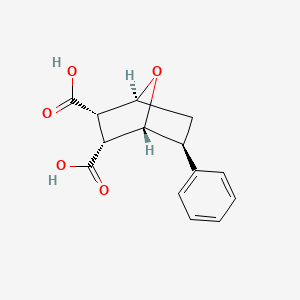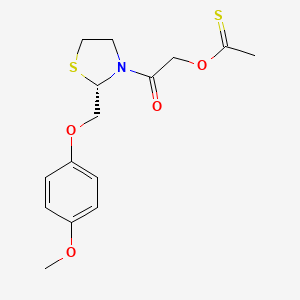
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate: is a complex organic compound that features a thiazolidine ring, a methoxyphenoxy group, and an ethanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate typically involves multiple steps. One common method includes the reaction of D-substituted lactate with substituted benzene sulfonyl chloride to generate a corresponding R-substituted sulfonyl lactate. This intermediate is then reacted with p-methoxy phenate in a solvent to produce S-2-(4-methoxyphenoxy) propionate, which is further processed to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
S-(2-(2-((4-Methoxyphenoxy)methyl)-3-thiazolidinyl)-2-oxoethyl) ethanethioate is unique due to its combination of a thiazolidine ring and a methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
121277-18-7 |
|---|---|
Molekularformel |
C15H19NO4S2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
O-[2-[(2S)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C15H19NO4S2/c1-11(21)19-9-14(17)16-7-8-22-15(16)10-20-13-5-3-12(18-2)4-6-13/h3-6,15H,7-10H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
RVIOIQJORAUHQC-HNNXBMFYSA-N |
Isomerische SMILES |
CC(=S)OCC(=O)N1CCS[C@H]1COC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=S)OCC(=O)N1CCSC1COC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


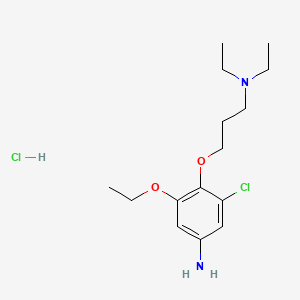
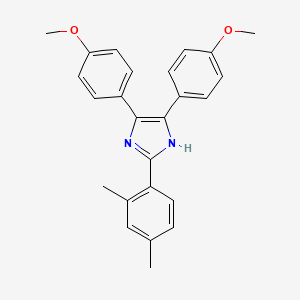
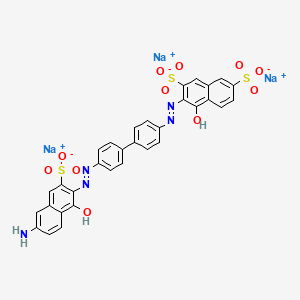
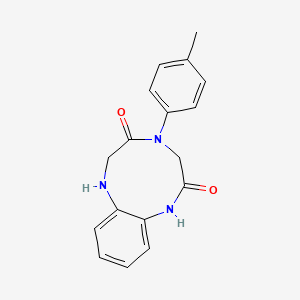
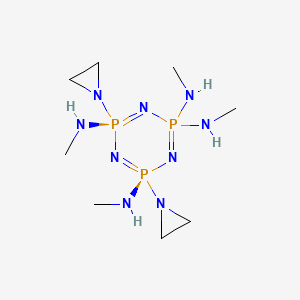
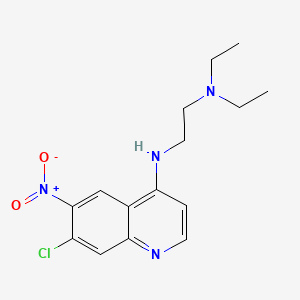

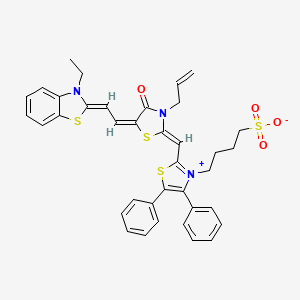
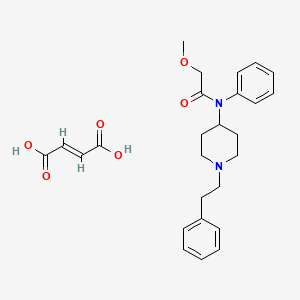
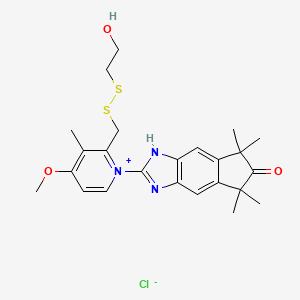
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
